4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one
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Overview
Description
4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studies on its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzylpyridin-2(1H)-one: Lacks the dihydro component.
4-Amino-1-phenyl-5,6-dihydropyridin-2(1H)-one: Has a phenyl group instead of a benzyl group.
Uniqueness
Functional Groups: The combination of amino, benzyl, and dihydropyridinone groups might confer unique properties.
Biological Activity: Its specific structure could result in distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-amino-1-benzyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C12H14N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9,13H2 |
InChI Key |
GBFYTHUILBYBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C=C1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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